![molecular formula C19H16N4O2 B2940183 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034580-35-1](/img/structure/B2940183.png)
2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound featuring a benzo[d]imidazole core, a furan moiety, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan-2-yl group can be introduced through a subsequent substitution reaction, and the acetamide moiety can be added via acylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan-2-yl group can be oxidized to form furan-2,5-dione.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: Its unique structure makes it suitable for use in organic electronic materials and polymers.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(1H-benzo[d]imidazol-1-yl)acetamide: Lacks the furan-2-yl group.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide: Lacks the benzo[d]imidazole core.
Uniqueness: The presence of both the benzo[d]imidazole core and the furan-2-yl group in this compound provides unique chemical and biological properties that distinguish it from similar compounds
Biologische Aktivität
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic derivative that exhibits significant biological activity, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological properties of this compound, supported by data tables and relevant case studies from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C16H15N3O, with a molecular weight of 269.31 g/mol. The structure features a benzimidazole ring fused with a furan-substituted pyridine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit potent anticancer properties. For instance, a related benzimidazole derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF | 25.72 ± 3.95 | Induction of apoptosis |
Compound B | U87 | 45.2 ± 13.0 | Cytotoxicity via cell cycle arrest |
Compound C | A549 | 30.5 ± 4.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzimidazole derivatives have shown moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | MIC (μM) | Activity Type |
---|---|---|
Staphylococcus aureus | 5.64 - 77.38 | Gram-positive bacteria |
Escherichia coli | 8.33 - 23.15 | Gram-negative bacteria |
Candida albicans | 16.69 - 78.23 | Fungal strain |
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The ability to trigger programmed cell death is a key feature observed in several studies.
- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and inhibition of essential enzymes are common mechanisms attributed to benzimidazole derivatives.
Case Studies
A notable case study involved the administration of a related benzimidazole compound in tumor-bearing mice, which demonstrated significant tumor growth suppression compared to control groups . This highlights the potential therapeutic applications of the compound in oncology.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-16(20-10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCKFUFNSDWWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.